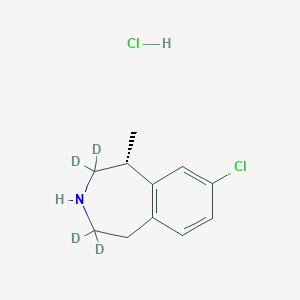
6-Hydroxy Nicorandil-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy Nicorandil-d4 is a stable isotope-labeled compound, specifically an impurity of Nicorandil. Nicorandil is known for its dual mechanism as a potassium channel activator and nitric oxide donor, primarily used in the treatment of angina . The labeled compound, this compound, is utilized in various scientific research applications due to its unique properties.
Méthodes De Préparation
The preparation of 6-Hydroxy Nicorandil-d4 involves synthetic routes that typically include the incorporation of deuterium atoms into the Nicorandil structure. The synthetic process may involve multiple steps, including nitration, reduction, and hydrolysis reactions under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the isolation and purification of the compound .
Analyse Des Réactions Chimiques
6-Hydroxy Nicorandil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
6-Hydroxy Nicorandil-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Nicorandil impurities.
Biology: The compound is studied for its effects on potassium channels and nitric oxide pathways in cellular models.
Medicine: Research focuses on its potential therapeutic effects, particularly in cardiovascular diseases and neuroprotection.
Mécanisme D'action
The mechanism of action of 6-Hydroxy Nicorandil-d4 involves its role as a potassium channel activator and nitric oxide donor. It increases the outflow of potassium ions from cells, leading to hyperpolarization and relaxation of vascular smooth muscles. Additionally, it donates nitric oxide, which further aids in vasodilation and reduction of blood pressure. These combined effects contribute to its therapeutic potential in treating angina and other cardiovascular conditions .
Comparaison Avec Des Composés Similaires
6-Hydroxy Nicorandil-d4 can be compared with other similar compounds such as:
Nicorandil: The parent compound, known for its dual mechanism of action.
6-Hydroxy Nicorandil: The non-labeled analog, used in similar research applications.
Other potassium channel activators: Compounds like Minoxidil and Diazoxide, which also activate potassium channels but differ in their additional pharmacological effects.
Propriétés
Formule moléculaire |
C8H9N3O5 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
[1,1,2,2-tetradeuterio-2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl] nitrate |
InChI |
InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)/i3D2,4D2 |
Clé InChI |
KPGQDUMCVZGWBO-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O[N+](=O)[O-])NC(=O)C1=CNC(=O)C=C1 |
SMILES canonique |
C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)
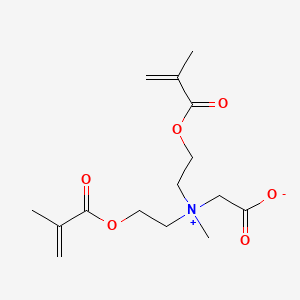
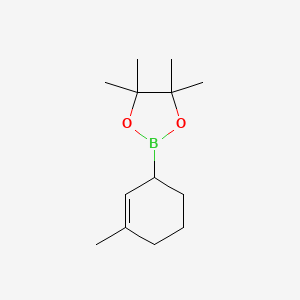
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
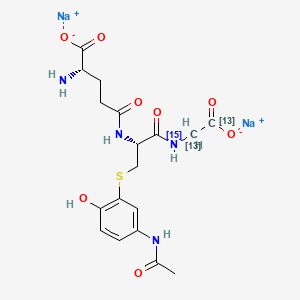
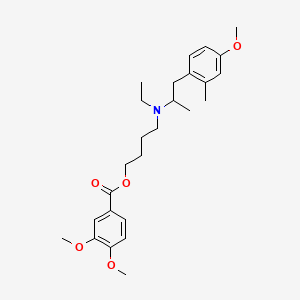
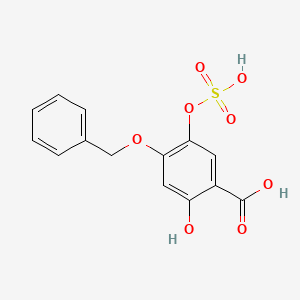
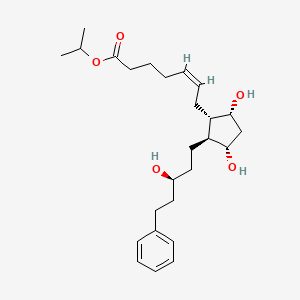
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)

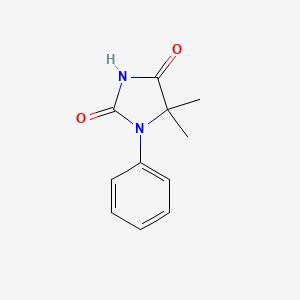
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
